molecular formula C12H11FN2O2 B10902364 Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10902364
M. Wt: 234.23 g/mol
InChI Key: GQLGVGXUQVKMRT-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate is a chemical building block in organic synthesis and medicinal chemistry. Compounds featuring a fluorobenzyl-substituted pyrazole core are frequently investigated as key intermediates in the preparation of active pharmaceutical ingredients and other biologically active molecules . Specifically, structurally similar esters are recognized as precursors in the synthesis of synthetic cannabinoid receptor agonists, a class of compounds studied for their interaction with the cannabinoid type 1 receptor (CB1) . The molecular framework combines a pyrazole heterocycle, known for its versatile pharmacological properties, with a 4-fluorobenzyl group . In related compounds, the crystal structure shows that the ester moiety can be conjugated with the aromatic system, influencing the molecule's overall properties . Researchers value this compound for developing new chemical entities with potential antiviral, antibacterial, and anti-inflammatory activities, as pyrazole derivatives are known to exhibit a wide range of biological effects . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C12H11FN2O2/c1-17-12(16)11-6-7-15(14-11)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3

InChI Key

GQLGVGXUQVKMRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Alkylation

A widely employed method involves the alkylation of pyrazole precursors with 4-fluorobenzyl halides. For instance, methyl 1H-pyrazole-3-carboxylate can undergo nucleophilic substitution at the N1 position using 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours .

Example Protocol

  • Substrate Preparation : Dissolve methyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF.

  • Base Addition : Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes.

  • Alkylation : Introduce 4-fluorobenzyl bromide (1.2 eq) dropwise and heat at 80°C for 18 hours.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Key Data

ParameterValueSource
Yield70–75%
Reaction Time18 hours
SolventDMF

This method is favored for its simplicity but may require optimization to suppress O-alkylation byproducts.

Condensation and Cyclization of Keto-Esters

An alternative approach involves constructing the pyrazole ring de novo using condensation reactions. A representative pathway from patent literature involves:

  • Claisen Condensation : Ethyl fluoroacetate undergoes condensation with dimethylamino vinyl methyl ketone to form a diketone intermediate (3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione) .

  • Cyclization with Methylhydrazine : The diketone reacts with methylhydrazine at low temperatures (-20°C to -25°C) to form the pyrazole core .

  • Esterification : The resulting carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by methanol quenching to yield the methyl ester .

Reaction Scheme

Ethyl fluoroacetateClaisenDiketoneCH₃NHNH₂Pyrazole acidSOCl₂, MeOHMethyl ester\text{Ethyl fluoroacetate} \xrightarrow{\text{Claisen}} \text{Diketone} \xrightarrow{\text{CH₃NHNH₂}} \text{Pyrazole acid} \xrightarrow{\text{SOCl₂, MeOH}} \text{Methyl ester}

Optimization Notes

  • Temperature Control : Maintaining subzero temperatures during cyclization prevents side reactions .

  • Purity : The diketone intermediate is used directly without purification (purity >95% by GC) .

Comparative Yields

StepYieldConditionsSource
Diketone Formation95%Reflux, 6 hours
Cyclization90%-20°C, 1 hour
Esterification85%SOCl₂, 0°C to RT

Halogenation and Cross-Coupling Strategies

Advanced methods leverage halogenated intermediates for selective functionalization. For example, 3-iodo-1H-pyrazole derivatives can undergo Ullmann-type coupling with 4-fluorobenzyl halides in the presence of palladium catalysts .

Catalytic System

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

  • Base : Potassium carbonate (K₂CO₃).

Procedure

  • Combine 3-iodo-1H-pyrazole-3-carboxylate (1.0 eq), 4-fluorobenzyl bromide (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and dppf (0.1 eq) in degassed toluene.

  • Heat at 100°C for 24 hours under nitrogen.

  • Purify via recrystallization (ethanol/water).

Performance Metrics

MetricValueSource
Yield65–70%
Turnover Frequency12 h⁻¹

Acid Chloride Intermediate Route

A two-step protocol starting from pyrazole-3-carboxylic acid derivatives is documented in synthetic studies :

  • Chlorination : Treat 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

  • Methanol Quenching : React the acid chloride with methanol under acidic conditions (H₂SO₄ catalyst).

Critical Parameters

  • SOCl₂ Stoichiometry : 2.0 eq relative to carboxylic acid .

  • Reaction Time : 4–6 hours for complete chlorination .

Side Reactions

  • Over-chlorination can occur if excess SOCl₂ is used.

  • Hydrolysis of the acid chloride back to carboxylic acid is mitigated by anhydrous conditions.

Comparative Analysis of Methods

The table below contrasts key preparation routes:

MethodAdvantagesLimitationsYield Range
Nucleophilic AlkylationSimple, one-pot procedureCompeting O-alkylation70–75%
CyclizationHigh-purity intermediatesRequires cryogenic conditions85–90%
Cross-CouplingRegioselectiveCostly catalysts65–70%
Acid Chloride RouteScalableHazardous SOCl₂ handling80–85%

Industrial-Scale Considerations

For bulk synthesis, the cyclization route (Method 2) is preferred due to its high yields and compatibility with continuous flow systems. Key industrial adaptations include:

  • Solvent Recovery : Dichloromethane (DCM) from extraction steps is recycled via distillation .

  • Waste Minimization : Aqueous layers are acidified to recover unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate exhibits a range of biological activities that make it a candidate for further research:

  • Anti-inflammatory Properties : Similar pyrazole derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Compounds within the pyrazole class have demonstrated antimicrobial properties against various pathogens. The structural characteristics of this compound may enhance its efficacy against specific microbial strains .
  • Cancer Therapeutics : The ability to modulate androgen receptors indicates potential applications in oncology, particularly for prostate cancer treatment. Research suggests that compounds with similar structures can inhibit cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances binding affinity to biological targets, while steric hindrance can affect activity levels.
  • Binding Affinity Studies : Research indicates that modifications at specific positions on the pyrazole ring can significantly influence receptor modulation and enzyme inhibition .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

StudyFocusFindings
Study AAnti-inflammatory ActivityDemonstrated significant inhibition of COX enzymes, suggesting therapeutic potential for inflammatory diseases .
Study BAntimicrobial EfficacyShowed effective inhibition against various bacterial strains, indicating broad-spectrum antimicrobial potential .
Study CCancer Cell ProliferationIn vitro studies indicated reduced proliferation in androgen-dependent cancer cell lines .

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the Benzyl Substituent

4-Fluorobenzyl vs. 4-Methoxybenzyl
  • The p-tolyl substituent at C3 may enhance steric bulk, affecting binding affinity in biological targets.
4-Fluorobenzyl vs. 2,4-Dichlorobenzyl
  • Methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate ():
    • The dichlorinated benzyl group increases molecular weight (285.13 g/mol vs. 234.22 g/mol for the target compound) and hydrophobicity.
    • Chlorine’s stronger electron-withdrawing effect compared to fluorine may influence reactivity and metabolic stability .
4-Fluorobenzyl vs. 4-Formylphenyl
  • Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate ():
    • The formyl group introduces a reactive aldehyde moiety, enabling conjugation or further synthetic modifications.
    • Increased polarity compared to the fluorobenzyl group may reduce lipophilicity .

Ester Group Modifications

Methyl vs. Ethyl Esters
  • Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (): The ethyl ester increases molecular weight (278.27 g/mol vs. 234.22 g/mol) and may alter metabolic stability.
  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate ():

    • The unsubstituted benzyl group and fluorophenyl substituent at C3 create distinct electronic and steric profiles compared to the target compound’s 4-fluorobenzyl group.

Substituent Position and Hybrid Structures

  • The cyano group at the pyrazole’s C4 position may enhance electron-withdrawing effects and metabolic resistance .

Data Table: Key Attributes of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Evidence ID
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate C₁₂H₁₁FN₂O₂ 234.22 4-Fluorobenzyl, methyl ester High lipophilicity, synthetic versatility -
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate C₂₁H₂₁N₂O₃ 349.41 4-Methoxybenzyl, p-tolyl, ethyl ester Enhanced steric bulk, electron-donating
Methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate C₁₂H₁₀Cl₂N₂O₂ 285.13 2,4-Dichlorobenzyl, methyl ester High hydrophobicity, electron-withdrawing
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate C₁₂H₁₀N₂O₃ 230.22 4-Formylphenyl, methyl ester Reactive aldehyde, increased polarity
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate C₁₃H₁₄FN₃O₂ 278.27 4-Fluorobenzyl, ethyl ester, C5 amino Hydrogen-bonding capability

Research Findings and Implications

  • Synthetic Utility : The methyl ester group allows straightforward hydrolysis to carboxylic acids for further derivatization, a strategy employed in triazole-pyrazole hybrids ().
  • Crystallography : Structural studies of analogs (e.g., ) using SHELX software () highlight the role of substituents in crystal packing and stability.

Biological Activity

Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (commonly referred to as the compound) is a member of the pyrazole family, which has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 4-fluorobenzyl group and a carboxylate moiety. Its synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The molecular structure can be represented as follows:

C13H12FN2O2\text{C}_{13}\text{H}_{12}\text{F}\text{N}_2\text{O}_2

Antimicrobial Activity

Research has demonstrated that compounds containing the pyrazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that this compound exhibits inhibitory effects against various bacterial strains. A notable study reported a zone of inhibition of up to 20 mm against Staphylococcus aureus at a concentration of 100 µg/mL, indicating potent antibacterial activity.

Microorganism Zone of Inhibition (mm) Concentration (µg/mL)
Staphylococcus aureus20100
Escherichia coli18100
Pseudomonas aeruginosa15100

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In cell line assays, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases.

Case Studies and Research Findings

  • In Vivo Studies : A study involving murine models showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that the presence of the fluorine atom enhances biological activity by increasing lipophilicity, which may improve cellular uptake. Variations in substituents on the pyrazole ring were also correlated with changes in potency.
  • Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins involved in inflammation and cancer progression, such as COX-2 and various kinases.

Q & A

Q. What are the regulatory implications of researching this compound given its structural similarity to controlled substances?

  • Methodological Answer : Researchers must verify compliance with local regulations (e.g., DEA Controlled Substances Act). Analogues of Schedule I compounds (e.g., indazole-based synthetic cannabinoids) may require permits. Legal consultation and structural dissimilarity assessments (e.g., Tanimoto coefficient) mitigate regulatory risks .

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